molecular formula C13H19BrN2 B1473003 1-(1-(3-Bromophenyl)ethyl)-4-methylpiperazine CAS No. 1704082-56-3

1-(1-(3-Bromophenyl)ethyl)-4-methylpiperazine

Cat. No.: B1473003
CAS No.: 1704082-56-3
M. Wt: 283.21 g/mol
InChI Key: JCLRAUPHBNMYIV-UHFFFAOYSA-N
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Description

1-(1-(3-Bromophenyl)ethyl)-4-methylpiperazine is an organic compound that belongs to the class of piperazines It features a piperazine ring substituted with a 3-bromophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(3-Bromophenyl)ethyl)-4-methylpiperazine typically involves the reaction of 3-bromophenylacetonitrile with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(1-(3-Bromophenyl)ethyl)-4-methylpiperazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products or reduced piperazine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in solvents like DMF or DMSO.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

  • Substituted phenyl derivatives
  • N-oxides
  • Dehalogenated piperazine derivatives

Scientific Research Applications

1-(1-(3-Bromophenyl)ethyl)-4-methylpiperazine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including receptors and enzymes.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-(3-Bromophenyl)ethyl)-4-methylpiperazine involves its interaction with molecular targets such as receptors or enzymes. The bromophenyl group can engage in π-π interactions with aromatic residues in the binding site, while the piperazine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

    1-(1-Phenylethyl)-4-methylpiperazine: Lacks the bromine atom, leading to different reactivity and biological activity.

    1-(1-(4-Bromophenyl)ethyl)-4-methylpiperazine: The bromine atom is positioned differently, affecting its chemical and biological properties.

    1-(1-(3-Chlorophenyl)ethyl)-4-methylpiperazine: Substitution of bromine with chlorine alters the compound’s reactivity and interactions.

Uniqueness: 1-(1-(3-Bromophenyl)ethyl)-4-methylpiperazine is unique due to the presence of the bromine atom at the 3-position of the phenyl ring, which influences its chemical reactivity and biological interactions. This specific substitution pattern can lead to distinct properties compared to its analogs.

Properties

IUPAC Name

1-[1-(3-bromophenyl)ethyl]-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2/c1-11(12-4-3-5-13(14)10-12)16-8-6-15(2)7-9-16/h3-5,10-11H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLRAUPHBNMYIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Br)N2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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